N,N'-Bis(allylthiocarbamoyl)-1,4-diaminobutane-2,3-diol
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Overview
Description
N,N’-Bis(allylthiocarbamoyl)-1,4-diaminobutane-2,3-diol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features both allylthiocarbamoyl and diaminobutane-diol functional groups, which contribute to its diverse reactivity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(allylthiocarbamoyl)-1,4-diaminobutane-2,3-diol typically involves the reaction of 1,4-diaminobutane-2,3-diol with allyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or ethanol to facilitate the reaction. The process involves the nucleophilic attack of the amine groups on the isothiocyanate, forming the desired thiocarbamoyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(allylthiocarbamoyl)-1,4-diaminobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allylthiocarbamoyl groups can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,N’-Bis(allylthiocarbamoyl)-1,4-diaminobutane-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism by which N,N’-Bis(allylthiocarbamoyl)-1,4-diaminobutane-2,3-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiocarbamoyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(phenylcarbamoyl)alkyldiamines: These compounds share a similar thiocarbamoyl structure but with phenyl groups instead of allyl groups.
Thiazole-based Schiff base derivatives: These compounds also contain thiocarbamoyl groups and exhibit similar reactivity and applications.
Uniqueness
N,N’-Bis(allylthiocarbamoyl)-1,4-diaminobutane-2,3-diol is unique due to its combination of allyl and diaminobutane-diol functionalities, which confer distinct reactivity and potential applications. The presence of allyl groups allows for additional chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
CAS No. |
111915-66-3 |
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Molecular Formula |
C12H22N4O2S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[2,3-dihydroxy-4-(prop-2-enylcarbamothioylamino)butyl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H22N4O2S2/c1-3-5-13-11(19)15-7-9(17)10(18)8-16-12(20)14-6-4-2/h3-4,9-10,17-18H,1-2,5-8H2,(H2,13,15,19)(H2,14,16,20) |
InChI Key |
FJWJXBTYTGERGM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NCC(C(CNC(=S)NCC=C)O)O |
Origin of Product |
United States |
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